molecular formula C12H22O6 B1466852 1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate CAS No. 667871-49-0

1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate

Cat. No.: B1466852
CAS No.: 667871-49-0
M. Wt: 262.3 g/mol
InChI Key: KQUKAMFBDQKRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate” is an organic compound with the chemical formula C12H22O6 . It appears as a liquid at room temperature . This compound is one of numerous organic compounds available for life science research .


Molecular Structure Analysis

The molecular weight of “this compound” is 262.3 . Its IUPAC name is diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate . The InChI code is InChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Complexation with Lanthanide Cations

Research has investigated the electrochemical characterization and complexation behavior of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate towards lanthanide metal ions, demonstrating its potential in the study of metal-organic frameworks and coordination chemistry (Amarandei et al., 2014).

Synthesis and Chemical Reactions

The synthesis of related compounds, such as diethyl 2-(3-methoxypropyl) succinate, showcases methodologies for obtaining esters with specific functional groups, highlighting the versatility of diethyl propanedioate derivatives in organic synthesis (Hua Wen-hao, 2009).

Polymerization Applications

The homopolymerization of 1,8-Dioxan-2-one into high molecular weight poly(trimethylene carbonate) indicates the potential of diethyl propanedioate derivatives in polymer science, especially for biomedical applications (Albertson & Sjöling, 1992).

Applications in Plasticizer Synthesis

Studies have explored the synthesis of new benzoate plasticizers for polyvinyl chloride, utilizing derivatives of diethyl propanedioate as key intermediates. This research contributes to the development of plasticizers with improved compatibility and plasticizing properties (Maydanova et al., 2020).

Transesterification Catalysts

The use of carbonate phosphonium salts in the transesterification of dialkyl carbonates with diols, including diethyl propanedioate derivatives, opens new avenues for the synthesis of cyclic carbonates and linear dicarbonate products, which are significant in the production of green solvents and materials (Selva et al., 2014).

Safety and Hazards

The safety data for “1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate” is currently unavailable online . For more assistance, it’s recommended to request an SDS or contact the supplier .

Properties

IUPAC Name

diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKAMFBDQKRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (0.72 g, 31.31 mmol) was added in portions to EtOH (99.5%, 35 mL) under stirring. When all sodium had dissolved, diethyl malonate (4.80 g, 29.97 mmol) was added slowly during 5 minutes and the reaction mixture was stirred for another 15 minutes. 1-Bromo-2-(2-methoxyethoxy)-ethane (5.50 g, 30.05 mmol) was added and the reaction mixture was refluxed for 2 hrs. Any solids were filtered off and the clear solution was concentrated in vacuo. The residue was taken up in water and diethyl ether and the two phases were separated. The organic phase was dried over MgSO4 and concentrated in vacuo. The residue was purified with column chromatography (silica gel, eluting with EtOAc/MeOH:20/1) to give the title compound as a colourless oil (3.80 g), 1H NMR (300 MHz, CDCl3) δ 4.19 (q, 4H), 3.54 (m, 7H), 3.38 (s, 3H), 2.19 (m, 2H), 1.27 (t, 6H).
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Reactant of Route 3
Reactant of Route 3
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Reactant of Route 4
Reactant of Route 4
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Reactant of Route 5
Reactant of Route 5
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Reactant of Route 6
Reactant of Route 6
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.